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Get Quote

Welcome to the technical support center for optimizing MPTS/DPX quenching assays. This

guide is designed for researchers, scientists, and drug development professionals who are

utilizing this powerful fluorescence quenching pair to study membrane fusion and permeability.

Here, we move beyond simple protocols to explain the underlying principles and provide robust

troubleshooting strategies to ensure the success and reproducibility of your experiments.

Understanding the MPTS/DPX System: The "Why"
Behind the Quench
The foundation of a successful assay is a thorough understanding of its core components. The

MPTS/DPX system is a classic content-mixing assay used to monitor the fusion of lipid vesicles

(liposomes).[1] It relies on the collisional quenching of the fluorophore 8-aminonaphthalene-

1,3,6-trisulfonic acid (ANTS), which is often referred to by its Thermo Fisher Scientific

designation, MPTS, by the quencher p-xylene-bis-pyridinium bromide (DPX).[2]

Here's the breakdown of the mechanism:
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MPTS (ANTS): A polyanionic fluorophore that is encapsulated in one population of

liposomes.[1][3]

DPX: A cationic quencher that is encapsulated in a separate population of liposomes.[1][4]

When these two populations of liposomes fuse, their contents mix. The close proximity of DPX

to MPTS leads to a decrease in the fluorescence of MPTS through a process called collisional

quenching.[1] This quenching is a type of dynamic quenching, where the quencher interacts

with the fluorophore during the excited state lifetime.[5] The degree of quenching is directly

proportional to the extent of liposome fusion.

An alternative application of this system is in leakage assays. In this setup, MPTS and DPX are

co-encapsulated at quenching concentrations within the same liposome population.[1][2][3] If

the liposomes are permeabilized or lyse, their contents leak out and are diluted in the

surrounding buffer. This separation of MPTS and DPX leads to a measurable increase in

fluorescence, a phenomenon known as dequenching.[2]

Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with the

MPTS/DPX system.

Q1: What is the optimal ratio of MPTS to DPX?
The ideal ratio is experiment-dependent and should be empirically determined. However, a

common starting point for leakage assays is a molar ratio of 1:2 to 1:4 of MPTS to DPX. For

fusion assays, where the fluorophore and quencher are in separate vesicles, equimolar

concentrations of the encapsulated reagents are often a good starting point.

Assay Type
Typical MPTS
Concentration

Typical DPX
Concentration

MPTS:DPX
Molar Ratio

Reference(s)

Leakage Assay 12.5 mM 45 mM 1:3.6 [1][3]

Fusion Assay

25 mM (in one

vesicle

population)

90 mM (in a

separate vesicle

population)

N/A (separate

vesicles)
[1]
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Q2: How do I prepare liposomes containing MPTS and
DPX?
The most common method is the thin-film hydration technique.[6][7]

Experimental Protocol: Liposome Preparation by Thin-Film Hydration

Lipid Film Formation: Dissolve your desired lipid mixture in an organic solvent (e.g.,

chloroform or a chloroform/methanol mixture) in a round-bottom flask.[6] Evaporate the

solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

[6][7] Further dry the film under high vacuum for at least 2 hours to remove any residual

solvent.[8]

Hydration: Hydrate the lipid film with an aqueous buffer containing your desired

concentration of MPTS, DPX, or both.[3] This should be done at a temperature above the

phase transition temperature (Tm) of your lipids.[7] Vortexing the mixture helps to detach the

lipid film and form multilamellar vesicles (MLVs).[3]

Size Extrusion: To create unilamellar vesicles of a defined size, subject the MLV suspension

to extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[3]

This process should be repeated multiple times (typically 11-21 passes) to ensure a

homogenous population of liposomes.

Purification: Remove any unencapsulated MPTS and DPX by size-exclusion

chromatography (e.g., using a Sephadex G-50 or Sepharose CL-2B column).[1][3] The

liposomes will elute in the void volume.

Q3: Can I use a different fluorophore with DPX?
Yes, DPX can effectively quench the fluorescence of other polyanionic fluorophores such as 8-

hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as pyranine, and pyrenetetrasulfonic

acid.[1]

Q4: What are the excitation and emission wavelengths
for MPTS (ANTS)?
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The typical excitation maximum for MPTS is around 360 nm, and the emission maximum is

approximately 530 nm.[1]

Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section provides a

systematic approach to troubleshooting common issues.

Problem 1: Low Quenching Efficiency in a Fusion Assay
Possible Causes & Solutions:

Inefficient Fusion:

Lipid Composition: The lipid composition of your liposomes plays a critical role in their

fusion propensity.[9] Ensure your lipid mixture is appropriate for the fusion mechanism you

are studying. For example, the inclusion of fusogenic lipids like DOPE can enhance fusion.

[8]

Fusogen Concentration: If you are using a chemical or protein fusogen, its concentration

may be suboptimal. Perform a titration to determine the optimal concentration.

Incubation Time and Temperature: Fusion is a kinetic process.[10][11] You may need to

increase the incubation time or adjust the temperature to promote fusion.

Incorrect Reagent Concentrations:

Verification: Double-check the calculations for your MPTS and DPX stock solutions.

Encapsulation Efficiency: The encapsulation efficiency can vary. Consider quantifying the

amount of encapsulated MPTS and DPX to ensure you are achieving the desired

concentrations within the liposomes.

Problem 2: High Background Fluorescence in a Leakage
Assay
Possible Causes & Solutions:
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Leaky Liposomes:

Lipid Composition: Some lipid compositions are inherently more "leaky" than others.

Liposomes with lipids that have a low phase transition temperature can be more prone to

leakage.[8]

Preparation Method: The liposome preparation method can impact their stability.[6][7][12]

Ensure your preparation is gentle and does not induce excessive stress on the vesicles.

Storage: Store your liposomes at an appropriate temperature (typically 4°C) and use them

within a reasonable timeframe.

Incomplete Removal of External Fluorophore/Quencher:

Purification: Ensure your size-exclusion chromatography step is effectively separating the

liposomes from the unencapsulated MPTS and DPX.[1]

Problem 3: Assay Signal is Unstable or Drifts Over Time
Possible Causes & Solutions:

Photobleaching:

Reduce Excitation Intensity: If possible, reduce the intensity of the excitation light.

Minimize Exposure Time: Only expose the sample to the excitation light when you are

taking a measurement.

Liposome Instability:

Aggregation/Fusion: Over time, liposomes can aggregate or fuse, leading to changes in

the fluorescence signal. Monitor the size distribution of your liposomes over time using

dynamic light scattering (DLS).

Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for liposome

stability.

Problem 4: Inconsistent or Irreproducible Results
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Possible Causes & Solutions:

Pipetting Errors:

Technique: Use calibrated pipettes and practice proper pipetting technique to ensure

accuracy and precision.

Master Mixes: Prepare master mixes for your reagents to minimize pipetting variability

between samples.[13]

Variability in Liposome Preparations:

Standardize Protocol: Adhere strictly to your standardized liposome preparation protocol.

[14][15] Any variations in lipid film hydration, extrusion, or purification can lead to batch-to-

batch differences.

Characterization: Characterize each batch of liposomes for size, concentration, and

encapsulation efficiency.

Instrument Settings:

Consistent Parameters: Use the same instrument settings (e.g., excitation/emission

wavelengths, slit widths, gain) for all experiments.

Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key

concepts and workflows.

The MPTS/DPX Quenching Mechanism
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Caption: The process of MPTS and DPX mixing upon liposome fusion, leading to fluorescence

quenching.
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Caption: A decision tree for systematically troubleshooting common issues in MPTS/DPX

assays.
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